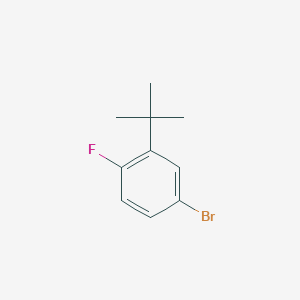
4-Bromo-2-(tert-butyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with a tert-butyl group and a bromine atom, respectively, and the hydrogen atom at position 1 is substituted with a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-fluorobenzene typically involves the bromination and fluorination of tert-butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-tert-butylbenzene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include 4-methoxy-2-(tert-butyl)-1-fluorobenzene.
Oxidation: Products include 4-bromo-2-(tert-butyl)-1-fluorobenzoic acid.
Reduction: Products include 2-(tert-butyl)-1-fluorobenzene.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-1-fluorobenzene has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The presence of the bromine and fluorine atoms enhances the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2,6-di-tert-butylphenol
- 4-Bromo-2-tert-butylaniline
Uniqueness
4-Bromo-2-(tert-butyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents allows for specific reactivity patterns and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
InChI Key |
RVQBJTCDBIAONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
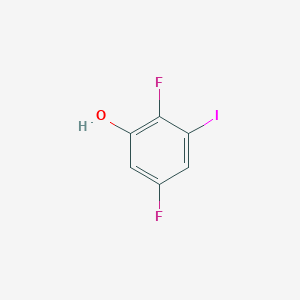
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
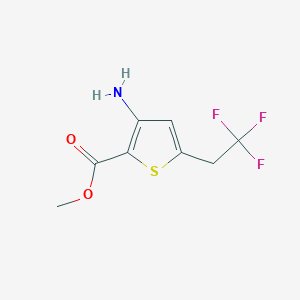
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
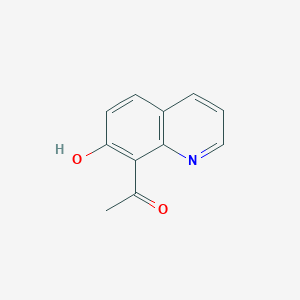
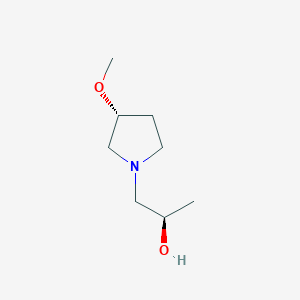
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
